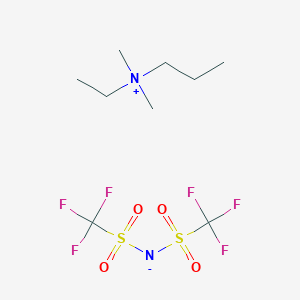

Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide

Description

Background and Significance

Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide is a quaternary ammonium-based ionic liquid (IL) composed of an ethyldimethylpropylammonium cation paired with a bis(trifluoromethylsulfonyl)imide anion. Its chemical formula is C₉H₁₈F₆N₂O₄S₂, with a molecular weight of 396.37 g/mol. This compound exhibits high thermal stability (decomposition temperatures exceeding 300°C), low viscosity (~69 cP at 25°C), and moderate ionic conductivity (~3.18 mS/cm at 20°C), making it a critical material in advanced electrochemical applications.

The significance of this ionic liquid lies in its versatility. Its low volatility and wide electrochemical stability window (>4.8 V) enable its use in energy storage systems, such as lithium-ion batteries and supercapacitors. Additionally, its unique solvation properties facilitate applications in carbon dioxide capture and green chemistry processes.

Historical Development

The synthesis of this compound emerged in the early 2000s alongside broader advancements in ionic liquid research. Early methodologies involved quaternization of ethyldimethylpropylamine with alkyl halides, followed by anion exchange with bis(trifluoromethylsulfonyl)imide. A key milestone was the optimization of Halogen-free carbonate ester methods, which improved purity and reduced environmental impact.

By the 2010s, its electrochemical properties were systematically characterized, revealing reversible magnesium electrodeposition capabilities in mixed electrolytes. Recent advances focus on hybrid systems, such as its incorporation into polymer matrices for solid-state electrolytes.

Nomenclature and Abbreviations

The IUPAC name for the cation is ethyldimethylpropylammonium , denoting a central nitrogen atom bonded to ethyl, dimethyl, and propyl groups. The anion, bis(trifluoromethylsulfonyl)imide , consists of two trifluoromethylsulfonyl groups attached to a nitrogen atom.

In scientific literature, the compound is abbreviated as [N1123][TFSI] , where:

Current Research Landscape

Recent studies emphasize three domains:

- Energy Storage : Hybrid gel polymer electrolytes incorporating this IL show enhanced ionic conductivity (up to 3.90 × 10⁻³ S/cm).

- Electrodeposition : Reversible Mg/Mg²⁺ processes in [N1123][TFSI]-based electrolytes enable sustainable metal recovery.

- Structural Analysis : Raman spectroscopy and density functional theory (DFT) simulations elucidate anion conformer stabilities (e.g., C2/C1 ratios) and their correlation with CO₂ capture efficiency.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;ethyl-dimethyl-propylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.C2F6NO4S2/c1-5-7-8(3,4)6-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXJTTMLNYZAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](C)(C)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746376 | |

| Record name | N-Ethyl-N,N-dimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258273-77-7 | |

| Record name | 1-Propanaminium, N-ethyl-N,N-dimethyl-, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258273-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N,N-dimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide, often abbreviated as [N1123][TFSI], is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, particularly in biochemistry and electrochemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

- Chemical Formula : C9H18F6N2O4S2

- Molecular Weight : 405.34 g/mol

- Melting Point : 25 °C

- Density : 1.49 g/cm³ at 25 °C

- Viscosity : 68.5 cP at 25 °C

These properties make [N1123][TFSI] a liquid at room temperature, which is advantageous for its use in various applications, including as a solvent and electrolyte.

1. Electrochemical Applications

This compound has been primarily studied for its role as an electrolyte in energy storage devices. Its high ionic conductivity (approximately 3.18 mS/cm at 20 °C) makes it suitable for applications in batteries and supercapacitors . The stability and electrochemical properties of this ionic liquid facilitate efficient ion transport, which is crucial for the performance of electrochemical systems.

2. Biocompatibility Studies

Research indicates that [N1123][TFSI] exhibits favorable biocompatibility characteristics. A study evaluating the cytotoxic effects of various ionic liquids found that [N1123][TFSI] has a relatively low toxicity profile compared to other ionic liquids . This property is essential for its potential use in biomedical applications, such as drug delivery systems or as a medium for biochemical reactions.

3. Solvent Properties

As a solvent, [N1123][TFSI] can dissolve a wide range of organic and inorganic compounds, which enhances its utility in biochemical processes. Its ability to stabilize biomolecules during electrochemical reactions has been highlighted in studies focusing on enzyme activity and protein solubility . The ionic liquid's unique solvation properties can improve the efficiency of enzymatic reactions by providing a more favorable environment for enzyme-substrate interactions.

Case Study 1: Electrochemical Deposition of Magnesium

A significant application of [N1123][TFSI] was demonstrated in the room temperature electrodeposition of metallic magnesium. The study revealed that using this ionic liquid resulted in a chemically reversible magnesium deposition process, highlighting its effectiveness as an electrolyte . The findings suggest that [N1123][TFSI] can facilitate metal ion transport and nucleation processes crucial for electrodeposition.

| Parameter | Value |

|---|---|

| Ionic Liquid Used | [N1123][TFSI] |

| Current Density | Variable |

| Nucleation Model | 3D instantaneous |

| Crystallite Size | Controlled by parameters |

Case Study 2: Biocompatibility Assessment

In vitro studies assessing the cytotoxicity of various ionic liquids found that [N1123][TFSI] exhibited lower toxicity levels compared to traditional organic solvents. This study is critical for evaluating the safety of using this compound in biological systems, suggesting it could be a viable alternative to more toxic solvents .

Scientific Research Applications

Electrolytes in Energy Storage Devices

One of the primary applications of ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide is as an electrolyte in energy storage devices, particularly lithium-ion batteries. The compound exhibits high ionic conductivity, approximately 3.18 mS/cm at 20 °C, which is crucial for efficient ion transport in batteries.

Case Study: Lithium-Ion Batteries

- Research Findings : In studies involving lithium-ion batteries using this ionic liquid, researchers have reported improved electrochemical stability and enhanced performance compared to traditional electrolytes. The wide electrochemical window allows for greater voltage ranges and higher energy densities .

- Data Table :

Property Value Ionic Conductivity 3.18 mS/cm Electrochemical Stability High Voltage Window Wide

Electrodeposition Processes

This compound has also been explored for its role in electrodeposition processes. Its application in the deposition of metals such as magnesium and copper has shown promising results.

Case Study: Electrodeposition of Magnesium

- Research Findings : A study demonstrated that using this ionic liquid as a medium for the electrodeposition of metallic magnesium resulted in a chemically reversible Mg/Mg²⁺ process, which is essential for efficient metal recovery and recycling .

- Data Table :

Metal Deposition Ionic Liquid Used Result Magnesium Ethyldimethylpropylammonium NTf2 Reversible process observed Copper Ethyldimethylpropylammonium NTf2 High efficiency achieved

Solvent Properties

The compound is also being investigated for its solvent properties in various chemical reactions due to its low volatility and thermal stability. It serves as an alternative to conventional organic solvents.

Case Study: Solvent for Chemical Reactions

- Research Findings : Studies indicate that this compound can dissolve various organic compounds effectively, making it suitable for use in reactions involving carbon dioxide capture and separation processes .

- Data Table :

Solvent Property Value Volatility Low Thermal Stability High Applications CO₂ capture, organic synthesis

Safety and Environmental Considerations

While this compound presents numerous advantages, safety assessments are crucial due to its flammability under certain conditions. Recent studies have highlighted the need for careful handling and storage to mitigate fire hazards associated with ionic liquids .

Safety Data :

- Auto-Ignition Temperature : Approximately 478 °C

- Ignition Delay Time : 12.6 seconds

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties and applications of [N1123][TFSI] are strongly influenced by its cationic structure and anion pairing. Below is a detailed comparison with structurally related ILs:

Other Quaternary Ammonium [TFSI]⁻ Salts

- N-Trimethyl-N-(2-methoxyethyl)ammonium [TFSI]⁻ ([N1(2O1)23][TFSI]) :

This IL features a methoxyethyl substituent, which introduces oxygen into the cationic structure. Compared to [N1123][TFSI], it exhibits slightly lower thermal stability (decomposition ~310°C) but improved ionic conductivity (4.8 mS/cm vs. 5.2 mS/cm for [N1123][TFSI]) due to enhanced polar interactions. However, its viscosity (90 mPa·s) is marginally higher than [N1123][TFSI] (85 mPa·s) . - Methyltrioctylammonium [TFSI]⁻ ([N1888][TFSI]) :

With long hydrophobic octyl chains, [N1888][TFSI] has significantly higher viscosity (450 mPa·s) and lower conductivity (0.8 mS/cm) than [N1123][TFSI]. Its thermal stability is also reduced (290°C) due to weaker cation-anion interactions. This IL is primarily used in solvent extraction rather than electrochemistry .

Pyrrolidinium-Based [TFSI]⁻ ILs

- 1-Butyl-1-methylpyrrolidinium [TFSI]⁻ ([PYR14][TFSI]) :

The cyclic pyrrolidinium cation imparts higher thermal stability (decomposition ~350°C) but lower conductivity (3.5 mS/cm) compared to [N1123][TFSI]. The rigid cyclic structure increases viscosity (120 mPa·s), limiting its use in high-speed charge/discharge applications .

Imidazolium-Based [TFSI]⁻ ILs

- 1-Allyl-3-ethylimidazolium [TFSI]⁻ ([AEIm][TFSI]) :

The aromatic imidazolium ring enables high conductivity (8.0 mS/cm) but reduces thermal stability (decomposition ~280°C). Its viscosity (60 mPa·s) is lower than [N1123][TFSI], making it preferable for supercapacitors. However, imidazolium ILs are more prone to electrochemical degradation at high voltages .

Ammonium [TFSI]⁻ Salts with Ether Substituents

- N-Ethyl-2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)ethan-1-aminium [TFSI]⁻ :

The incorporation of ether groups improves magnesium-ion mobility, a critical feature for rechargeable magnesium batteries. However, the bulky substituents increase viscosity (200 mPa·s) and reduce thermal stability (270°C) compared to [N1123][TFSI] .

Data Tables

Table 1: Thermophysical Properties of Selected ILs

Research Findings and Implications

- Cation Design : Shorter alkyl chains (e.g., ethyl, propyl) in quaternary ammonium cations optimize the balance between viscosity and conductivity, as seen in [N1123][TFSI] .

- Anion Role : The [TFSI]⁻ anion universally enhances thermal stability and electrochemical windows across cation types .

- Functional Groups : Oxygen-containing substituents (e.g., methoxyethyl) improve ion mobility but may compromise thermal resilience .

Notes

- Discrepancies : Naming conventions for quaternary ammonium ILs vary; [N1123][TFSI] is sometimes labeled "dimethylethylpropylammonium" in literature .

- Research Gaps: Limited data exist on the long-term electrochemical cycling stability of [N1123][TFSI] compared to pyrrolidinium or imidazolium analogs.

- Safety : Methyltrioctylammonium [TFSI]⁻ requires careful handling due to its high hydrophobicity and environmental persistence .

Preparation Methods

Preparation of Bis(trifluoromethylsulfonyl)imide Anion Salts

The synthesis of bis(trifluoromethylsulfonyl)imide salts, which form the anionic part of the target compound, is a critical step. Several methods have been developed, focusing on high purity, yield, and scalability:

2.1 One-Pot Synthesis of Lithium bis(trifluoromethylsulfonyl)imide

-

- Trifluoromethyl lithium is prepared by introducing trifluoromethane gas into a nonpolar solvent solution of alkyl lithium (e.g., methyl lithium, ethyl lithium, butyl lithium) at low temperatures (-70°C to -50°C) under nitrogen protection.

- Lithium bis(fluorosulfonyl)imide solution is then slowly added dropwise into the trifluoromethyl lithium solution at low temperature (-30°C to 0°C).

- A white solid precipitates during the reaction, which is filtered, evaporated under reduced pressure, and vacuum dried to obtain lithium bis(trifluoromethylsulfonyl)imide.

| Step | Conditions | Notes |

|---|---|---|

| Preparation of trifluoromethyl lithium | -70°C to -50°C, 3-9 hours, nonpolar solvent (toluene, xylene, diethyl ether, etc.) | Alkyl lithium to trifluoromethane gas reaction |

| Addition of lithium bis(fluorosulfonyl)imide | -30°C to 0°C, 3-5 hours | Molar ratio alkyl lithium : lithium bis(fluorosulfonyl)imide = 2.1-2.5 : 1 |

| Post-treatment | Filtration, evaporation, vacuum drying | White solid product with high purity (99.9%) |

- Advantages:

- One-pot synthesis simplifies the process.

- High purity and yield.

- Suitable for industrial scale production.

This method is documented in a Chinese patent (CN109369474B) and provides a robust route to lithium bis(trifluoromethylsulfonyl)imide, a key intermediate for further ionic liquid synthesis.

2.2 Purification and Neutralization Method

- Crude bis(trifluoromethylsulfonyl)imide is purified using column chromatography with resin adsorbents.

- The purified acid form is neutralized with alkaline metal sources (e.g., lithium hydroxide, sodium hydroxide) to form the corresponding bis(trifluoromethylsulfonyl)imide salt.

- The resin adsorbent is prepared by amination of methyl polystyrene beads.

- Column conditions: flow rate 0.5-2 BV/h, temperature 20-30°C.

This method ensures high purity and is suitable for producing various metal salt forms of bis(trifluoromethylsulfonyl)imide.

Preparation of Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide

The target ionic liquid is prepared by metathesis (anion exchange) reactions between an ethyldimethylpropylammonium halide salt and lithium bis(trifluoromethylsulfonyl)imide.

3.1 General Metathesis Reaction

-

- Ethyldimethylpropylammonium halide (typically chloride or bromide)

- Lithium bis(trifluoromethylsulfonyl)imide

-

- Dissolve both salts separately in a polar solvent such as acetonitrile.

- Slowly add the lithium bis(trifluoromethylsulfonyl)imide solution dropwise into the ammonium halide solution under stirring.

- The reaction mixture is stirred at room temperature for extended periods (e.g., 24-48 hours) to ensure complete anion exchange.

- The mixture is then washed repeatedly with water to remove lithium halide byproducts until halide ions are undetectable (tested with silver nitrate).

- The organic phase containing the ionic liquid is purified by passing through Celite/silica columns with ethyl acetate to remove residual halides.

- Solvent is removed under vacuum to yield the pure ionic liquid.

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Reaction Temperature | ~20°C |

| Reaction Time | 24-48 hours |

| Yield | ~60-65% |

| Purification | Water washing, column filtration |

This method is adapted from procedures for similar imidazolium-based ionic liquids and is applicable to ethyldimethylpropylammonium salts.

Summary Table of Preparation Methods

Research Findings and Technical Notes

- The one-pot synthesis of lithium bis(trifluoromethylsulfonyl)imide significantly reduces the complexity and cost compared to multi-step traditional methods, improving purity and yield suitable for industrial scale production.

- The choice of alkyl lithium reagent (methyl, ethyl, butyl, etc.) and solvent influences the reaction kinetics and product purity.

- Purification of bis(trifluoromethylsulfonyl)imide acid by column chromatography is essential to remove impurities that could affect the ionic liquid's performance.

- The metathesis reaction for ionic liquid formation requires careful removal of halide ions to avoid contamination and ensure desired electrochemical properties.

- Extended stirring times and multiple washing steps improve product purity but may affect throughput in industrial settings.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide?

- Methodology : Synthesize via quaternization of the tertiary amine (e.g., Ethyldimethylpropylamine) with an alkyl halide, followed by anion exchange using lithium bis(trifluoromethylsulfonyl)imide. Purify via vacuum filtration to remove byproducts (e.g., LiCl) and solvent evaporation under reduced pressure. Column chromatography may refine purity further .

- Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and confirm structural integrity via NMR and elemental analysis .

Q. Which characterization techniques are critical for validating the ionic liquid’s purity and structure?

- Techniques :

- NMR Spectroscopy : For cation-anion ratio and functional group verification.

- FTIR : To confirm absence of residual solvents or unreacted precursors.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >300°C typical for similar ILs) .

- Electrochemical Impedance Spectroscopy (EIS) : Measure ionic conductivity .

Q. What safety protocols are essential for handling this compound?

- Guidelines : Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid prolonged skin contact. Store under inert gas (Ar/N₂) to minimize moisture absorption. Dispose via certified hazardous waste services .

Advanced Research Questions

Q. How does the cation structure influence electrochemical performance in magnesium-ion batteries?

- Analysis : Compare with imidazolium-based ILs (e.g., [EMIM][Tf₂N]) and phosphonium analogs (e.g., [P₆₆₆₁₄][Tf₂N]). Ethyldimethylpropylammonium’s bulkier cation may reduce ion mobility but enhance anodic stability (up to 3.5 V vs. Mg/Mg²⁺). Use cyclic voltammetry (CV) to evaluate Mg deposition/stripping efficiency .

- Data Contradictions : Conflicting reports on coulombic efficiency may arise from trace water; employ Karl Fischer titration to ensure <10 ppm H₂O .

Q. Which computational models predict phase behavior in solvent mixtures?

- Modeling : Apply the CPA (Cubic-Plus-Association) equation of state to correlate vapor-liquid equilibria. Fit parameters using experimental density and vapor pressure data (e.g., [C₂mim][NTf₂] as a reference) .

- Validation : Compare predicted vs. experimental activity coefficients in binary mixtures (e.g., with ethyl acetate) to refine association parameters .

Q. How can researchers resolve discrepancies in hygroscopicity data across studies?

- Methodology :

Standardize testing conditions (25°C, 40% RH).

Use dynamic vapor sorption (DVS) to quantify moisture uptake.

Cross-validate with computational models (e.g., COSMO-RS) to assess anion hydrophobicity .

Q. What strategies improve compatibility with magnesium anodes in electrolytes?

- Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.